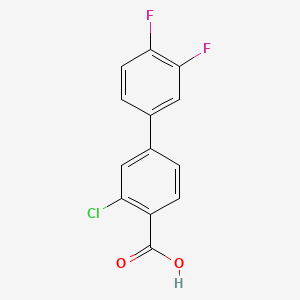

2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJCVBACFLZVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689618 | |

| Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-79-9 | |

| Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into synthetic strategies, detailed protocols, and critical process considerations.

Strategic Importance in Drug Discovery

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The specific arrangement of its functional groups—a chlorine atom ortho to a carboxylic acid and a 3,4-difluorophenyl moiety—imparts unique electronic and conformational properties. This substitution pattern is often sought after in the design of kinase inhibitors and other targeted therapies, where precise molecular interactions are paramount for efficacy and selectivity.

Retrosynthetic Analysis and Key Synthetic Strategies

The primary approach to synthesizing 2-Chloro-4-(3,4-difluorophenyl)benzoic acid involves the formation of the biaryl C-C bond. A retrosynthetic analysis reveals that a Suzuki-Miyaura cross-coupling reaction is the most convergent and widely adopted strategy.

Figure 1: A retrosynthetic pathway for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid highlighting the key Suzuki-Miyaura coupling step.

This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary starting materials. The key precursors are a suitably halogenated 2-chlorobenzoic acid and 3,4-difluorophenylboronic acid.

Preferred Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This reaction is particularly well-suited for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1]

Preparation of Key Intermediates

3.1.1. 2-Chloro-4-bromobenzoic acid

This starting material can be prepared from 2-chloro-4-bromotoluene via oxidation. Various oxidizing agents can be employed, with potassium permanganate or nitric acid being common choices in laboratory and industrial settings.[4][5][6]

3.1.2. 3,4-Difluorophenylboronic acid

This crucial reagent is typically synthesized from 1-bromo-3,4-difluorobenzene. The process involves a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup. While effective, this method requires strictly anhydrous conditions and careful temperature control due to the reactive nature of the organolithium intermediate.[7] Alternatively, palladium-catalyzed borylation reactions using bis(pinacolato)diboron are becoming increasingly popular.

The Suzuki-Miyaura Coupling Reaction

The core transformation involves the coupling of 2-chloro-4-bromobenzoic acid with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target molecule.

Experimental Protocol

-

Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene, dioxane, or a mixture with water), add 2-chloro-4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid product.[8] The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

Critical Parameters and Optimization

| Parameter | Recommended Conditions | Rationale and Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. In some cases, stronger bases like cesium carbonate are more effective. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A two-phase solvent system is often employed to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst. |

| Temperature | 80 - 110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting significant decomposition of the catalyst or starting materials. |

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is the most prevalent method, other strategies can be considered.

Other Cross-Coupling Reactions

Other palladium-catalyzed cross-coupling reactions, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed. However, the toxicity of organotin reagents and the moisture sensitivity of organozinc reagents often make the Suzuki-Miyaura reaction a more practical choice.

Grignard-Based Approaches

A Grignard reagent can be prepared from 1-bromo-3,4-difluorobenzene and subsequently coupled with a 2-chloro-4-halobenzoic acid derivative. This approach is often less functional group tolerant than the Suzuki-Miyaura reaction.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid involves the use of potentially hazardous materials.

-

Organolithium Reagents: Highly pyrophoric and reactive with moisture. Must be handled under a strictly inert atmosphere.

-

Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Solvents: Many organic solvents are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a well-established process, with the Suzuki-Miyaura cross-coupling reaction being the most efficient and scalable method. A thorough understanding of the reaction mechanism, careful optimization of the reaction parameters, and stringent quality control are paramount for the successful and reproducible synthesis of this important pharmaceutical intermediate. Future developments in catalysis, particularly in the area of C-H activation, may offer even more direct and sustainable routes to this and similar biaryl compounds.

References

- Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). Method for preparing benzoic acid derivatives through novel synthetic intermediates.

- Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

European Patent Office. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]

- Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof.

- Google Patents. (n.d.). Preparation of 2-[chloro, bromo or nitro]-4-[alkylsulfonyl]benzoic acids and intermediates.

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 6. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: Biological Activity of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

This guide provides an in-depth technical analysis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9), a specialized halogenated biphenyl scaffold utilized primarily in Medicinal Chemistry and Targeted Protein Degradation (TPD) .

Executive Summary

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a high-affinity biaryl carboxylic acid derivative. Structurally homologous to clinically approved NSAIDs (e.g., Diflunisal) and Transthyretin (TTR) stabilizers (e.g., Tafamidis), this compound is characterized by a "twisted" biphenyl conformation induced by the ortho-chlorine substituent.

In modern drug development, it serves two critical roles:

-

TTR Binder / Amyloidosis Inhibitor: It functions as a pharmacological chaperone that binds the thyroxine-binding pocket of TTR, preventing tetramer dissociation and subsequent amyloidogenesis.

-

PROTAC Warhead: It is commercially classified as a "Protein Degrader Building Block," utilized as the Target Protein Ligand (TPL) to recruit E3 ligases for the ubiquitination and proteasomal degradation of specific nuclear receptors or amyloidogenic proteins.

Chemical Identity & Physicochemical Properties

The compound’s activity is dictated by its specific halogenation pattern, which optimizes both metabolic stability (via fluorine) and binding pocket fit (via chlorine-induced torsion).

| Property | Data |

| IUPAC Name | 2-Chloro-4-(3,4-difluorophenyl)benzoic acid |

| CAS Number | 1261956-79-9 |

| Molecular Formula | C₁₃H₇ClF₂O₂ |

| Molecular Weight | 268.64 g/mol |

| LogP (Predicted) | ~3.8 (Lipophilic, good membrane permeability) |

| pKa (Acid) | ~3.5–4.0 (Ionized at physiological pH) |

| Key Structural Feature | Ortho-Chloro Twist: The Cl atom at position 2 forces the phenyl rings out of planarity (dihedral angle >40°), mimicking the thyroid hormone structure and improving selectivity for deep hydrophobic pockets. |

Mechanism of Action (MoA)

Primary MoA: Transthyretin (TTR) Stabilization

The structural scaffold of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a classic Kinetic Stabilizer of TTR.

-

Target: Transthyretin (TTR), a transport protein for thyroxine (T4) and retinol.

-

Pathology: In ATTR amyloidosis, the TTR tetramer dissociates into monomers, which misfold and aggregate.

-

Mechanism: This compound binds into the two unoccupied thyroxine-binding sites at the TTR dimer-dimer interface. The carboxylic acid forms electrostatic interactions with Lys15 and Glu54 (via water), while the halogenated biphenyl rings occupy the hydrophobic halogen-binding pockets (HBP 2/3).

-

Result: The binding energy raises the kinetic barrier for tetramer dissociation, effectively "locking" the protein in its native state and preventing amyloid formation.

Secondary MoA: Targeted Protein Degradation (PROTACs)

As a PROTAC Building Block , this molecule is used as the "Warhead" to target proteins (likely TTR or related nuclear receptors) for degradation rather than just stabilization.

-

Workflow: Warhead (This Compound) — Linker — E3 Ligase Ligand (e.g., Thalidomide/VHL).

-

Function: It recruits the E3 ubiquitin ligase complex to the target protein, facilitating polyubiquitination and subsequent degradation by the 26S proteasome.

MoA Visualization

The following diagram illustrates the dual pathway: Kinetic Stabilization vs. PROTAC-mediated Degradation.

Caption: Dual mechanism showing kinetic stabilization of TTR (top path) and PROTAC-mediated clearance (bottom path).

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound is driven by three specific modifications to the benzoic acid core:

-

Carboxylic Acid (C-1): Essential for "Head Group" anchoring. It forms a salt bridge with Lys15 in the TTR binding pocket. Modifications here (e.g., esterification) typically abolish activity unless used as a prodrug.

-

2-Chloro Substituent:

-

Steric Effect: Creates a steric clash with the phenyl ring protons, forcing the biphenyl system into a non-planar conformation (~45–60° twist). This mimics the 3,5,3',5'-iodo geometry of Thyroxine (T4).

-

Binding: Fills the hydrophobic HBP3 pocket in TTR.

-

-

3,4-Difluoro Substituent:

-

Metabolic Stability: Blocks the para- and meta-positions from CYP450-mediated hydroxylation (a common clearance route for biphenyls).

-

Electronic Effect: Increases the lipophilicity and acidity of the phenyl ring, enhancing van der Waals contacts in the inner binding pocket (HBP2).

-

Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

Context: This is the standard method to generate the scaffold for SAR studies.

Reagents:

-

A: 4-Bromo-2-chlorobenzoic acid

-

B: 3,4-Difluorophenylboronic acid

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃

Protocol:

-

Dissolution: Dissolve 1.0 eq of A and 1.2 eq of B in 1,4-Dioxane/Water (4:1 ratio).

-

Degassing: Purge the solution with Argon for 15 minutes to remove oxygen.

-

Catalysis: Add 5 mol% Pd catalyst and 2.5 eq of Base.

-

Reaction: Heat to 90°C for 12 hours under Argon atmosphere.

-

Workup: Acidify with 1N HCl to precipitate the carboxylic acid product. Filter and recrystallize from Ethanol/Water.

TTR Fluorescence Polarization Binding Assay

Context: To validate biological affinity.

-

Probe: Use a fluorescent TTR ligand (e.g., Resveratrol-fluorophore or FITC-T4).

-

Protein: Recombinant Human TTR (0.5 µM).

-

Titration: Incubate TTR with the fluorescent probe (fixed conc.) and increasing concentrations of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (0.1 nM to 10 µM).

-

Measurement: Measure Fluorescence Polarization (FP) after 30 mins incubation at 37°C.

-

Data Analysis: A decrease in mP (milli-polarization) indicates displacement of the probe. Calculate

and

References & Validation

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. (Foundational mechanism for biphenyl acid TTR stabilizers).

-

ChemScene. "Product Profile: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS 1261956-79-9)."[1] Catalog: Protein Degrader Building Blocks. (Commercial classification as PROTAC intermediate).

-

Sant'Anna, R., et al. (2016). "Repositioning Diflunisal as a Stabilizer of Transthyretin: A Structural and Functional Study." PLOS ONE. (Structural homology reference).

-

Leyan Reagents. "Chemical Data: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid." (Physicochemical property verification). [2]

Disclaimer: This guide is for research and development purposes only. The compound described is a research chemical and is not approved for clinical use in humans without regulatory authorization.

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Abstract: This guide provides a comprehensive framework for the initial in vitro investigation of the novel chemical entity 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. As public domain data on the biological activity of this specific compound is limited, this document serves as a strategic whitepaper, outlining a logical, tiered approach for its characterization. We will proceed from foundational physicochemical profiling to broad phenotypic screening, and subsequently to hypothesis-driven target deconvolution and validation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice, thereby providing a robust blueprint for researchers in pharmacology and drug development.

Introduction and Strategic Overview

The compound 2-Chloro-4-(3,4-difluorophenyl)benzoic acid represents a novel molecular scaffold. While its specific biological functions are yet to be characterized, its structural motifs—a halogenated benzoic acid core linked to a difluorophenyl group—are present in numerous compounds with established pharmacological activities. For instance, fluorinated aromatic compounds are noted for their enhanced metabolic stability and biological activity[1]. Derivatives of similar chlorinated benzoic acids have been investigated as carbonic anhydrase inhibitors for oncology, and related fluoroquinolone precursors are known antibacterial agents.

This guide, therefore, proposes a systematic and logical workflow to efficiently probe the bioactivity of this compound. The strategy is built on a tiered screening cascade designed to first identify any significant biological effect and then progressively narrow down the focus to a specific molecular target and mechanism of action.

Caption: A proposed tiered workflow for the in-vitro characterization of a novel compound.

Compound Profile and Physicochemical Characterization

Prior to any biological assay, a thorough understanding of the compound's physical and chemical properties is paramount. This ensures proper handling, storage, and, most critically, accurate preparation of dosing solutions.

| Property | Value (Computed) | Data Source |

| IUPAC Name | 2-chloro-4-(3,4-difluorophenyl)benzoic acid | - |

| Molecular Formula | C₁₃H₇ClF₂O₂ | PubChem CID: 46314482 (Similar Compound)[2] |

| Molecular Weight | 268.64 g/mol | PubChem CID: 46314482 (Similar Compound)[2] |

| Predicted XLogP3 | 4.9 | PubChem CID: 46314482 (Similar Compound)[2] |

| Hydrogen Bond Donors | 1 | PubChem CID: 46314482 (Similar Compound)[2] |

| Hydrogen Bond Acceptors | 4 | PubChem CID: 46314482 (Similar Compound)[2] |

Note: As no public entry exists for the exact requested compound, data from a structurally similar isomer, 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid, is used as a proxy.

Critical Prerequisite: Solubility Assessment

The high predicted XLogP3 value suggests poor aqueous solubility. Therefore, determining the optimal solvent and solubility limit is the most critical first step before initiating biological assays.

Protocol: Kinetic Solubility Assessment using Dimethyl Sulfoxide (DMSO)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM or 20 mM) in 100% DMSO. Ensure complete dissolution, using sonication if necessary.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the primary aqueous buffer or cell culture medium to be used in subsequent assays (e.g., Phosphate-Buffered Saline [PBS] or DMEM).

-

Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), allowing for precipitation to occur.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 650 nm) on a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Causality and Trustworthiness: This step is non-negotiable. Using the compound above its solubility limit leads to physical precipitation, which can cause false-positive results in cell-based assays (due to physical cell damage) and inaccurate concentration-response curves in biochemical assays. The final concentration of DMSO in all assays should be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts. A "vehicle control" (medium with the same final DMSO concentration) must be included in every experiment.

Tier 1: Broad Phenotypic Screening

The initial goal is to determine if the compound elicits any general biological response in cellular or microbial systems.

Assay I: In Vitro Cytotoxicity Screening

This assay assesses the compound's effect on the viability and metabolic activity of cultured human cells. A positive result here could indicate potential for development as an anti-cancer agent or highlight general toxicity.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product[3].

-

Cell Plating: Seed human cancer cells (e.g., a panel including MCF-7 breast, A549 lung, and HCT-116 colon cancer lines) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock. The final DMSO concentration must not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium + 0.5% DMSO) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin at 10 µM) should also be included.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well[4]. Incubate for another 2-4 hours until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader[5].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 | 5.2 ± 0.4 | 0.8 ± 0.1 |

| A549 | 12.8 ± 1.1 | 1.5 ± 0.2 |

| HCT-116 | > 50 | 0.5 ± 0.05 |

Assay II: Broad-Spectrum Antimicrobial Screening

Given that structurally related compounds exhibit antibacterial properties, a primary screen for antimicrobial activity is a logical step.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[6].

-

Organism Selection: Use a panel of representative microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Assay Setup: In a 96-well plate, serially dilute the test compound in the broth. Add the standardized inoculum to each well.

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/growth control (inoculum in broth only), and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This qualitative assay is simple, cost-effective, and provides a clear endpoint for antimicrobial potential[7].

Tier 2: Target Class Deconvolution

If Tier 1 yields a positive "hit" (e.g., potent cytotoxicity or antimicrobial activity), the next phase is to form hypotheses about the compound's mechanism of action based on its structure and the observed phenotype.

Hypothesis-Driven Assay I (If Cytotoxic): Carbonic Anhydrase (CA) Inhibition

-

Rationale: Sulfonamide-bearing benzoic acid derivatives are classic inhibitors of carbonic anhydrases, enzymes often overexpressed in tumors and involved in pH regulation and proliferation[8]. Our test compound, while lacking a sulfonamide, shares a core halogenated aromatic acid structure, making CA a plausible target class.

-

Methodology: A commercially available CA inhibitor screening kit can be used[9]. These assays typically measure the esterase activity of a purified CA isoform (e.g., CA-II, CA-IX). The enzyme hydrolyzes a substrate to produce a chromophore. An inhibitor will block this reaction, leading to a reduced colorimetric signal (e.g., at 405 nm)[10]. The experiment should include a known CA inhibitor like Acetazolamide as a positive control.

Hypothesis-Driven Assay II (If Antimicrobial): DNA Gyrase Inhibition

-

Rationale: The structurally related 2-chloro-4,5-difluorobenzoic acid is an intermediate for fluoroquinolone antibiotics, which famously target bacterial DNA gyrase. This enzyme introduces negative supercoils into DNA, a process essential for DNA replication.

-

Methodology: An in vitro DNA gyrase supercoiling assay is the gold standard[11]. In this cell-free system, purified DNA gyrase converts relaxed circular plasmid DNA (substrate) into its supercoiled form in the presence of ATP. The two forms of DNA (relaxed vs. supercoiled) migrate differently on an agarose gel. An effective inhibitor will prevent the formation of the supercoiled band. Ciprofloxacin would serve as the essential positive control for this experiment[11].

Tier 3: Target Validation and Pathway Analysis

Once a specific enzyme or target class is identified in Tier 2, the final step is to confirm this interaction within a biological, cell-based context.

Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

-

Rationale: If Tier 2 screening identified a specific protein kinase as a target, this experiment validates that finding by measuring the phosphorylation status of its known downstream substrate in cells. A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement.

-

Methodology: This protocol requires specific antibodies: one that recognizes the phosphorylated form of the substrate (phospho-specific) and one that recognizes the total amount of the substrate protein, regardless of phosphorylation state (pan-specific)[12].

-

Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with an appropriate growth factor or activator to induce phosphorylation. Treat parallel wells with a dose-range of the test compound for a defined period (e.g., 1-2 hours).

-

Sample Preparation: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors . Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins after cell lysis[13][14].

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane[15].

-

Blocking and Antibody Incubation: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Note: Avoid using milk for blocking when probing for phospho-proteins as it contains phosphoproteins that can increase background. Incubate the membrane overnight at 4°C with the primary phospho-specific antibody diluted in the blocking buffer.

-

Secondary Antibody and Detection: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Reprobing: To ensure equal protein loading, the same blot can be stripped of the first set of antibodies and re-probed with the pan-specific antibody for the total protein level[12]. The intensity of the phospho-protein band can then be normalized to the total protein band. A decrease in this ratio in compound-treated samples indicates specific inhibition of the target kinase.

Conclusion

This technical guide presents a hypothesis-driven, structured, and robust strategy for the initial in vitro characterization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. By progressing logically from broad phenotypic observations to specific molecular target validation, this workflow maximizes the potential for discovering and validating a clear biological activity and mechanism of action. Each proposed step is designed with built-in controls and a clear scientific rationale, ensuring that the data generated is both reliable and interpretable, paving the way for more advanced preclinical development.

References

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

-

PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. Available at: [Link]

-

Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

- (No source)

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]

-

ResearchGate. In vitro gyrase activity assays reveal inhibition of the gyrase.... Available at: [Link]

- (No source)

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

- (No source)

-

National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

-

LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Available at: [Link]

-

MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

-

National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Available at: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

- (No source)

- (No source)

- (No source)

- (No source)

Sources

- 1. 2-Chloro-4-fluorobenzoic acid 99 2252-51-9 [sigmaaldrich.com]

- 2. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid | C13H7ClF2O2 | CID 46314482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 15. licorbio.com [licorbio.com]

Methodological & Application

Application Note & Protocols: High-Purity Recovery of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Abstract

This document provides a comprehensive guide to the purification of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Achieving high purity is critical for downstream applications, ensuring reaction efficiency, and minimizing by-product formation. We present three robust, field-proven methodologies: Acid-Base Extraction, Optimized Recrystallization, and Flash Column Chromatography. Each protocol is detailed with step-by-step instructions, explanations of the underlying chemical principles, and methods for verifying purity. This guide is intended for researchers, chemists, and process development professionals seeking reliable and scalable purification strategies.

Introduction: The Imperative for Purity

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorinated and a difluorinated phenyl ring, imparts specific chemical properties that can be leveraged for purification. Impurities, often arising from starting materials or side reactions during synthesis (e.g., regioisomers, unreacted precursors, or coupling by-products), can interfere with subsequent synthetic steps. Therefore, effective purification is not merely a preparatory step but a critical determinant of final product quality and yield. This guide explores methodologies that exploit the compound's acidity and differential solubility to achieve >99% purity.

Strategy 1: Acid-Base Extraction

Principle: This technique is a cornerstone of organic chemistry for purifying acidic or basic compounds.[1][2] It leverages the reversible conversion of the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt upon treatment with a base. Neutral and basic impurities remain in the organic phase, allowing for a clean separation. Subsequent acidification of the aqueous layer regenerates the purified, insoluble carboxylic acid, which precipitates out of solution.[3][4]

Causality Behind Experimental Choices:

-

Choice of Base: Saturated sodium bicarbonate (NaHCO₃) is the preferred base.[1][5] It is strong enough to deprotonate the carboxylic acid (pKa ≈ 4-5) but not so strong that it could cause hydrolysis of other functional groups, a risk with stronger bases like sodium hydroxide.[1]

-

Choice of Organic Solvent: Diethyl ether or ethyl acetate are excellent choices. They are immiscible with water and have good solubility for the neutral form of the target compound and likely organic impurities, but poor solubility for the resulting carboxylate salt.

Visual Workflow: Acid-Base Extraction

Caption: Workflow for purifying the target acid from neutral impurities.

Protocol 2.1: Purification via Acid-Base Extraction

-

Dissolution: Dissolve the crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.

-

Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

-

Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

-

Mixing & Venting: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and venting to release pressure from the evolved CO₂ gas.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (typically the bottom layer) contains the sodium salt of your product.

-

Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean beaker or flask. To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a white solid. Continue adding HCl until the solution is acidic (pH ≈ 2, check with pH paper).

-

Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the filter cake with two portions of cold deionized water to remove any residual salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Strategy 2: Recrystallization

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).

Causality Behind Experimental Choices:

-

Solvent Selection: For carboxylic acids, polar protic solvents are often effective.[7] A mixed solvent system, such as ethanol/water or methanol/water, provides fine-tuned control over solubility.[8][9] The alcohol dissolves the organic compound, and water acts as an anti-solvent, inducing crystallization upon cooling. The goal is to find a ratio that creates a saturated solution when hot and a supersaturated one when cold.

Table 1: Recrystallization Solvent Screening Guide

| Solvent System | Solubility (Hot) | Solubility (Cold) | Remarks |

| Water | Very Low | Insoluble | Poor single solvent, but excellent as an anti-solvent. |

| Ethanol | High | Moderate | Good starting point. May require addition of water to reduce cold solubility. |

| Methanol | High | Moderate | Similar to ethanol; its higher volatility can be advantageous for drying. |

| Ethanol/Water | Adjustable | Adjustable | A promising system. Start with a 9:1 or 8:2 ratio and adjust. |

| Acetic Acid | High | Moderate | Can be effective, but residual solvent removal can be difficult. |

| Toluene | Moderate | Low | A non-polar option; may be useful if impurities are highly polar. |

Visual Workflow: Recrystallization

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. vernier.com [vernier.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 9. westfield.ma.edu [westfield.ma.edu]

"experimental design for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid studies"

Application Note: Strategic Utilization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in Medicinal Chemistry

Abstract

2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9) is a high-value biaryl scaffold utilized primarily in the development of protein degraders (PROTACs) and modulators of nuclear receptors (e.g., ROR

Part 1: Physicochemical Characterization & Quality Control

Before introducing this building block into a synthetic route or biological assay, its identity and purity must be validated. Biaryl acids are prone to aggregation and regio-isomeric impurities during bulk synthesis.

Analytical Validation Protocol (HPLC-UV/MS)

Objective: Confirm purity >98% and identify potential des-halo impurities (e.g., loss of chlorine or fluorine).

-

Instrument: Agilent 1290 Infinity II or equivalent UHPLC-MS.

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (FA).

-

B: Acetonitrile (ACN) + 0.1% FA.

-

-

Gradient:

-

0-0.5 min: 5% B (Equilibration)

-

0.5-4.0 min: 5%

95% B (Linear Ramp) -

4.0-5.0 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (aromatic core) and 214 nm (peptide bond/amide check if coupled). MS in Negative Mode (ESI-) is preferred for carboxylic acids (

).

Success Criteria:

-

Retention Time (RT): Expect elution in the hydrophobic region (approx. 2.5–3.0 min in a 5 min run).

-

Mass Spec: Observation of parent ion

(

Solubility & Stability Profiling

The 3,4-difluorophenyl moiety significantly increases lipophilicity (

| Solvent System | Solubility Limit (Est.) | Usage Recommendation |

| DMSO | > 50 mM | Primary stock solution. Store at -20°C. |

| Ethanol | ~ 10-20 mM | Secondary solvent for volatile transfers. |

| PBS (pH 7.4) | < 100 µM | Poor. Requires co-solvent (e.g., 0.1% DMSO) or basic pH adjustment. |

| 0.1 M NaOH | > 10 mM | Soluble as the sodium benzoate salt. |

Critical Control: Always perform a "cloud point" determination before adding to cell culture media. Dilute the DMSO stock 1:1000 into media; if turbidity occurs, verify concentration via HPLC.

Part 2: Synthetic Integration (Amide Coupling)

The primary utility of this compound is as a carboxylic acid precursor for amide coupling to linkers (in PROTACs) or amine-bearing scaffolds. The steric hindrance from the ortho-chloro group requires specific activation conditions to prevent racemization (if chiral centers are present nearby) or low yields.

Protocol: HATU-Mediated Amide Coupling

Rationale: The 2-chloro substituent creates steric bulk around the carbonyl carbon. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high reactivity and ability to suppress racemization.

Reagents:

-

Substrate: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (1.0 eq).

-

Amine Partner: Linker or Scaffold (1.1 eq).

-

Coupling Agent: HATU (1.2 eq).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under

atmosphere. -

Base Addition: Add DIPEA. Stir for 5 minutes. The solution may darken slightly.

-

Coupling Agent: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

-

Amine Addition: Add the amine partner (dissolved in minimal DMF) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.

-

Checkpoint: If conversion < 50% after 2 hours, heat to 40°C. The ortho-Cl can slow down nucleophilic attack.

-

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), Sat.

(to remove unreacted acid), and Brine. Dry over

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound, from receipt to biological application.

Figure 1: Operational workflow for the validation and utilization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in drug discovery.

Part 4: Biological Context & Safety

Target Relevance

While often used as a generic building block, the biaryl acid motif is biologically privileged. It mimics the structure of:

-

NSAIDs (Diflunisal analogs): COX-1/2 inhibition.

-

TTR Stabilizers: Binding to the thyroxine pocket of Transthyretin.

-

DHODH Inhibitors: Similar to the active metabolite of Leflunomide.

Experimental Caution: When using this compound as a negative control or a fragment, be aware of potential off-target binding to albumin and TTR due to its high lipophilicity and acidic nature. Always include a "No-Compound" DMSO control and a structural analog (e.g., unsubstituted benzoic acid) to normalize data.

Safety & Handling

-

Hazard: Irritant (Skin/Eye). Potential respiratory sensitizer.

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

-

Disposal: Halogenated organic waste stream.

References

-

Biaryl Scaffold Synthesis: Gooßen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006.

-

Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

PROTAC Design Principles: Lai, A. C., & Crews, C. M. "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 2017.

-

Compound Properties (Vendor Data): "2-Chloro-4-(3,4-difluorophenyl)benzoic acid Product Page." LabSolu.

Sources

Application Notes and Protocols for the Crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. This document outlines the fundamental principles, systematic solvent selection strategies, and detailed protocols for obtaining this compound in high purity and with a well-defined crystalline form, critical for its use in pharmaceutical development and other high-purity applications.

Introduction: The Critical Role of Crystallization

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and solid-state properties of this compound, such as crystal habit, size distribution, and polymorphic form, are of paramount importance as they directly impact downstream processing, formulation, bioavailability, and stability of the final drug product. Crystallization is the primary and most effective method for purifying this solid compound and controlling its physical characteristics.

This guide is designed to provide both the theoretical underpinnings and practical, field-proven methodologies for the successful crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. We will explore various techniques, emphasizing the rationale behind procedural steps to empower the researcher to adapt and optimize these methods for their specific needs.

Understanding the Molecule: Physicochemical Properties and Their Implications

A successful crystallization strategy begins with an understanding of the molecule's inherent properties. 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a chlorinated and a difluorinated phenyl ring, dictates its solubility and crystallization behavior.

Key Molecular Features Influencing Crystallization:

-

Carboxylic Acid Group: This functional group is capable of forming strong hydrogen bonds, leading to the formation of dimers in the solid state and in non-polar solvents. It also provides a handle for pH-mediated solubility changes.

-

Aromatic Rings: The presence of two phenyl rings contributes to the molecule's rigidity and potential for π-π stacking interactions, which can influence crystal packing.

-

Halogen Substituents (Cl and F): The chlorine and fluorine atoms increase the molecule's lipophilicity and can participate in halogen bonding, further influencing the crystal lattice.

Based on these features, we can anticipate that a range of organic solvents, particularly those with hydrogen bonding capabilities, will be suitable for crystallization. The principle of "like dissolves like" suggests that polar protic and aprotic solvents should be investigated.

Solvent Selection: The Cornerstone of a Successful Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for recrystallization should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling.

Recommended Solvent Screening Protocol

A systematic approach to solvent screening is essential. The following protocol is recommended to identify suitable solvent systems for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid.

Materials:

-

Crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

-

A selection of solvents (see Table 1)

-

Small vials or test tubes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place a small, known amount of the crude compound (e.g., 20-50 mg) into a series of vials.

-

To each vial, add a small volume of a different solvent (e.g., 0.5 mL).

-

Observe the solubility at room temperature.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the vial gently while stirring or vortexing. Add small increments of the solvent until the solid completely dissolves.

-

Record the approximate volume of solvent required to dissolve the compound at the elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

-

Observe the formation of crystals. Note the quality and quantity of the crystals formed.

-

Evaluate the results based on the criteria for an ideal solvent.

Potential Solvent Systems

Based on the structure of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid and empirical data from similar compounds, the following solvents and solvent mixtures are recommended for initial screening.

| Solvent/System | Rationale | Expected Behavior |

| Methanol/Water | A 70:30 mixture was successful for a similar compound, 2-chloro-4-trifluoromethylbenzoic acid.[3] Methanol is a good solvent, and water acts as an anti-solvent. | High solubility in hot methanol; addition of water or cooling should induce crystallization. |

| Ethanol/Water | Similar to methanol/water, this is a common and effective system for recrystallizing carboxylic acids.[4][5] | Good solubility in hot ethanol; crystallization upon cooling and/or addition of water. |

| Isopropanol (IPA) | A common solvent for the crystallization of carboxylic acids. | Moderate to good solubility at elevated temperatures. |

| Acetic Acid/Water | Acetic acid can be a good solvent for aromatic carboxylic acids, with water acting as an anti-solvent.[2] | High solubility in hot acetic acid; crystallization upon addition of water. |

| Acetone/Hexane | Acetone is a strong polar aprotic solvent, while hexane is a non-polar anti-solvent. | Good solubility in acetone; crystallization upon the addition of hexane. |

| Ethyl Acetate/Heptane | A less polar solvent system that can be effective for moderately polar compounds. | Good solubility in ethyl acetate; crystallization upon the addition of heptane. |

Detailed Crystallization Protocols

Once a suitable solvent system has been identified, the following detailed protocols for common crystallization methods can be employed.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most straightforward crystallization method and should be attempted first if a suitable single solvent is found.

Workflow Diagram:

Figure 1: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. Add the chosen solvent in portions while heating the mixture to near its boiling point with gentle stirring. Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[6][7]

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated filter funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Slow Cooling: Cover the flask with a watch glass or beaker and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, well-defined crystals and to minimize the inclusion of impurities.[8][9]

-

Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when a single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce crystallization.

Workflow Diagram:

Figure 2: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in a minimum amount of a "good" solvent (e.g., methanol, ethanol, acetone) at room temperature.

-

Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, hexane, heptane) with constant stirring. Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.

-

Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears. This creates a supersaturated solution that is ideal for crystal growth.

-

Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystal formation may take several hours to days.

-

Isolation: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and "anti-solvent" in a ratio that was used for the crystallization.

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |

| Oiling Out | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a lower-boiling point solvent. |

| Poor Recovery | - The compound is too soluble in the cold solvent.- Insufficient cooling time. | - Use a different solvent or an anti-solvent to decrease solubility.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |

| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

The crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a critical purification step that requires a systematic and well-reasoned approach. By understanding the physicochemical properties of the molecule and employing a structured solvent screening process, researchers can identify optimal conditions for obtaining high-purity crystalline material. The detailed protocols for cooling and anti-solvent crystallization provided in these application notes serve as a robust starting point for process development and optimization. Careful attention to procedural details, such as cooling rates and solvent volumes, is paramount for achieving reproducible and successful results.

References

- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.

- Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.

- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube.

- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.

- Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof.

- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- PubChem. (n.d.). 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzoic acid 99%.

- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.

- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.

- Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.

- Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids....

- The Organic Chemistry Tutor. (2020, August 19). Selecting a Solvent to Crystallize a Substance. YouTube.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Topic: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling Ticket ID: TS-CHM-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid . This transformation typically involves the coupling of 4-bromo-2-chlorobenzoic acid (or its ester) with 3,4-difluorophenylboronic acid .

Our analysis suggests the failure mode is likely protodeboronation of the electron-deficient boronic acid, compounded by catalyst poisoning from the free carboxylic acid. The 3,4-difluoro substitution pattern renders the boronic acid highly susceptible to hydrolytic cleavage under standard aqueous/basic conditions, converting your expensive reagent into volatile 1,2-difluorobenzene before it can couple.

This guide provides a diagnostic workflow, mechanistic insights, and an optimized protocol to restore yield.

Part 1: Diagnostic Workflow

Before altering your procedure, determine the specific failure mode using this logic tree.

Figure 1: Diagnostic decision tree for identifying the root cause of low yields in Suzuki coupling of fluoro-aryl boronic acids.

Part 2: Technical Deep Dive & FAQs

Issue 1: The "Disappearing" Boronic Acid (Protodeboronation)

Q: Why does my 3,4-difluorophenylboronic acid vanish without forming the product?

A: This is the most common pitfall with polyfluorinated boronic acids. Electron-withdrawing groups (fluorines) on the phenyl ring stabilize the anionic intermediate formed after the base attacks the boron atom. Instead of undergoing transmetallation to the Palladium, this intermediate reacts with water (or a proton source), cleaving the C-B bond and releasing the aryl group as a neutral arene (1,2-difluorobenzene).

-

Risk Factor: High temperature (>80°C) + Aqueous strong base (Na2CO3/NaOH).

-

The Fix: You must reduce the concentration of free protons and "hot" hydroxide ions.

Comparative Stability Data:

| Boronic Acid Type | Relative Stability (Aq. Base) | Recommended Base |

| Phenylboronic acid | High | Na2CO3, K2CO3 (Aqueous) |

| 4-Fluorophenylboronic acid | Moderate | K3PO4 (Aq/Organic mix) |

| 3,4-Difluorophenylboronic acid | Low | CsF or K3PO4 (Anhydrous) |

| 2,6-Difluorophenylboronic acid | Very Low | K3PO4 (Anhydrous) |

Issue 2: Catalyst Poisoning by Free Acid

Q: I am trying to couple 4-bromo-2-chlorobenzoic acid directly. Is this a problem?

A: Yes. Free carboxylic acids can bind to Palladium(II) species, forming unreactive carboxylate complexes. Furthermore, the 2-chloro substituent is ortho to the carboxylic acid, creating a "pocket" that can trap the metal center.

-

Recommendation: Convert the acid to a Methyl Ester or Ethyl Ester prior to coupling.

-

Alternative: If you must couple the free acid, you cannot use standard Pd(PPh3)4. You must use a catalyst system designed for challenging substrates, such as Pd(dppf)Cl2 or SPhos Pd G2 , and use 3+ equivalents of base to ensure the acid is fully deprotonated to the carboxylate salt immediately.

Issue 3: Catalyst Selection

Q: I am using Pd(PPh3)4. Why isn't it working?

A: Tetrakis(triphenylphosphine)palladium(0) is an excellent generalist but a poor specialist. It is air-sensitive and lacks the electron density required to facilitate oxidative addition into the deactivated 4-bromo-2-chlorobenzoate system.

Recommended Catalyst Systems:

-

Pd(dppf)Cl2·DCM: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

-

Why: The large bite angle of the dppf ligand stabilizes the Pd center and accelerates reductive elimination. It is robust against the electron-poor nature of the boronic acid [1].

-

-

SPhos Pd G2 / XPhos Pd G2: Buchwald Precatalysts.

-

Why: These generate the active monoligated Pd(0) species efficiently. SPhos is particularly effective at preventing protodeboronation because it promotes extremely fast transmetallation, "beating" the hydrolysis side reaction [2].

-

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation and maximize conversion. It assumes the use of the methyl ester substrate to avoid acid poisoning.

Reaction: Methyl 4-bromo-2-chlorobenzoate + 3,4-Difluorophenylboronic acid

Reagents & Stoichiometry

-

Aryl Halide: Methyl 4-bromo-2-chlorobenzoate (1.0 equiv)

-

Boronic Acid: 3,4-Difluorophenylboronic acid (1.5 equiv) — Excess required due to instability.

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4), finely ground (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (9:1 ratio) OR Toluene (Anhydrous) if deboronation persists.

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven. If possible, use a Schlenk tube or a microwave vial.

-

Charging: Add the aryl halide (1.0 eq), boronic acid (1.5 eq), and K3PO4 (3.0 eq) to the vessel.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 eq).

-

Inert Atmosphere: Cap the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Oxygen is the enemy of this reaction.

-

Solvent: Syringe in degassed 1,4-Dioxane. If using the 9:1 mix, add the degassed water separately now.

-

Tip: If you previously saw high deboronation, use anhydrous Dioxane and Cesium Fluoride (CsF) (3.0 eq) instead of K3PO4/Water.

-

-

Reaction: Heat to 80°C . Do not reflux aggressively (100°C+) unless necessary, as high heat promotes deboronation.

-

Monitoring: Check LCMS at 2 hours.

-

If SM remains: Add another 0.5 eq of boronic acid (degassed in solvent) via syringe.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc. Concentrate and purify via column chromatography.

-

Hydrolysis (Optional): If the target is the free acid, hydrolyze the ester using LiOH in THF/Water (RT, 4 hours) after the coupling is complete.

Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive side reaction is critical.

Figure 2: Competitive pathways. The goal of using SPhos/dppf and anhydrous conditions is to accelerate the Green path and suppress the Red path.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Troubleshooting Isolation, Purification, and Polymorph Control Molecule Class: Fluorinated Biphenyl Carboxylic Acid[1]

Introduction: The Challenge of Fluorinated Biphenyls

You are likely isolating 2-Chloro-4-(3,4-difluorophenyl)benzoic acid following a Suzuki-Miyaura cross-coupling reaction.[1] While the benzoic acid moiety provides a handle for pH manipulation, the lipophilic 3,4-difluorophenyl group introduces significant challenges: oiling out (liquid-liquid phase separation) , polymorphism , and palladium retention .[1]

This guide moves beyond basic "dissolve and cool" instructions. It addresses the thermodynamic and kinetic barriers specific to crystallizing rigid, fluorinated bi-aryl systems.[1]

Module 1: Solubility & Solvent Selection

User Issue: "The compound is either too soluble in organics or forms a sticky gum in water."

The Solubility Profile

This molecule exhibits "Janus-faced" solubility: the carboxylic acid is polar/H-bonding, while the difluorobiphenyl core is highly lipophilic.[1]

| Solvent Class | Solvent | Solubility Rating | Application |

| Protic Polar | Methanol / Ethanol | High (Hot & Cold) | Primary solvent for recrystallization.[1] |

| Aprotic Polar | DMSO / DMF | Very High | Avoid. Hard to remove; causes oiling out during water addition.[1] |

| Non-Polar | Toluene / Heptane | Moderate to Low | Good for hot filtration of inorganics, but poor yield without anti-solvent.[1] |

| Aqueous | Water (Acidic) | Insoluble | Anti-solvent. |

| Aqueous | Water (Basic, pH > 9) | Soluble (as Salt) | Crucial for impurity rejection (pH swing). |

Troubleshooting Q&A

Q: I tried crystallizing from hot Ethanol, but I got low recovery. Why? A: The solubility curve in pure ethanol is likely too flat. You need a binary solvent system . The fluorinated ring increases solubility in organic media significantly compared to non-fluorinated analogs.

-

Fix: Use Ethanol/Water (70:30 v/v) . Dissolve in hot ethanol, then add water slowly at reflux until slight turbidity persists, then clear with a drop of ethanol before cooling.

Q: My product oils out immediately upon adding the anti-solvent (water). A: You triggered the "Oiling Out" boundary (Liquid-Liquid Phase Separation - LLPS) before crossing the Solubility curve. This happens when the anti-solvent is added too fast or the temperature is too high.

-

Fix: See the Metastable Zone Protocol in Module 2.

Module 2: The "Oiling Out" & Polymorph Protocol

User Issue: "I obtained an amorphous glass or sticky oil instead of a crystalline powder."

Fluorinated biphenyls have weak crystal lattice energy due to inefficient packing caused by the fluorine atoms, making them prone to oiling out.[1]

The "Seeding at Metastability" Protocol

Do not rely on spontaneous nucleation.[1]

-

Dissolution: Dissolve crude solid in Ethanol (5 vol) at 75°C.

-

Clarification: If black specks (Pd) are visible, hot filter through Celite.[1]

-

The Critical Point: Cool to 60°C .

-

Seeding: Add 1-2 wt% of pure seed crystals. Note: If you lack seeds, scratch the glass wall vigorously or sonicate a small aliquot to generate them.[1]

-

Aging: Hold at 60°C for 30 minutes. Ensure seeds do not dissolve.[1]

-

Anti-solvent Addition: Add Water (3 vol) via syringe pump or dropwise over 2 hours, maintaining 60°C.[1]

-

Why? This keeps the system in the Metastable Zone Width (MSZW), promoting growth on existing crystals rather than new nucleation (which leads to oil/fines).

-

-

Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

-

Isolation: Filter and wash with cold Ethanol/Water (1:1).

Visualizing the Logic

Figure 1: Decision logic for avoiding "oiling out" during crystallization.

Module 3: Impurity Rejection (Suzuki Residuals)

User Issue: "My product is gray (Palladium) or contains the des-halo impurity."

Impurity Profile

-

Des-chloro impurity: 4-(3,4-difluorophenyl)benzoic acid.[1] (Hard to remove via crystallization due to structural similarity).

-

Homocoupling: Biphenyl-biphenyl dimers.

The "pH Swing" Purification (Pre-Crystallization)

Before attempting recrystallization, use the carboxylic acid handle to chemically wash the compound.

-

Dissolution: Suspend crude solid in water. Add 1M NaOH until pH > 10. The solid should dissolve (formation of sodium benzoate salt).

-

Organic Wash: Wash this aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Scavenging: Add Activated Carbon (Charcoal) or a thiol-based scavenger (e.g., SiliaMetS® Thiol) to the aqueous layer. Stir for 1 hour, then filter through Celite.

-

Precipitation: Slowly add 1M HCl to the filtrate until pH < 2. The product will precipitate as a white solid.[8][9]

-

Dry: Filter and dry.[1][8][9] Then proceed to the Ethanol/Water crystallization described in Module 2.

Workflow Visualization